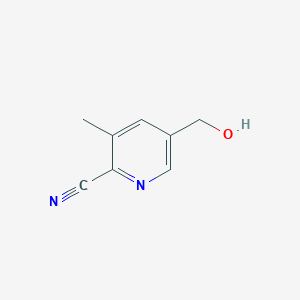
3-Amino-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-thioxoimidazolidin-4-one typically involves the reaction of cinnamaldehyde with thiosemicarbazide in ethanol under reflux conditions to form cinnamaldehyde thiosemicarbazone. This intermediate is then treated with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products often exhibit unique properties that can be leveraged for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Amino-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce oxidative stress in target cells. These interactions often lead to the compound’s observed pharmacological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
- 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to its similar compounds, 3-Amino-2-thioxoimidazolidin-4-one exhibits unique properties due to the presence of the amino group, which enhances its reactivity and potential for functionalization. This makes it a more versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
117829-36-4 |
|---|---|
Molecular Formula |
C3H5N3OS |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3-amino-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C3H5N3OS/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) |
InChI Key |
JJNKKKLZISJJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine](/img/structure/B8758672.png)
![2-[(2-Chloro-4-nitrophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8758675.png)

![Lithium 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B8758694.png)





![1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B8758743.png)



